3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid
Overview
Description
3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid: is an organic compound with the molecular formula C12H15IN2O2 It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 4-methylpiperazin-1-yl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid typically involves the iodination of a precursor compound, followed by the introduction of the 4-methylpiperazin-1-yl group. One common method involves the following steps:
Iodination: The precursor benzoic acid derivative is treated with iodine and an oxidizing agent such as sodium iodate in the presence of an acidic catalyst to introduce the iodine atom.
Substitution: The iodinated intermediate is then reacted with 4-methylpiperazine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the iodine atom can yield deiodinated products, which may be further functionalized.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Deiodinated benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activity against certain targets, such as enzymes or receptors, making it a candidate for drug development.
Industry: The compound is also used in the development of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the piperazine ring can influence its binding affinity and selectivity.
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)benzoic acid: Lacks the iodine atom, which may affect its reactivity and biological activity.
3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid: Contains an amino group instead of an iodine atom, leading to different chemical properties and applications.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Features a methyl group instead of a carboxylic acid group, altering its solubility and reactivity.
Uniqueness: The presence of the iodine atom in 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid makes it unique among its analogs. This iodine atom can participate in various chemical reactions, such as substitution and reduction, providing a versatile platform for the synthesis of diverse derivatives.
Properties
IUPAC Name |
3-iodo-4-(4-methylpiperazin-1-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBAYCQDHTUNAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660950 | |
Record name | 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-68-0 | |
Record name | 3-Iodo-4-(4-methyl-1-piperazinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-(4-methylpiperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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